molecular formula C20H16ClN3OS B2873337 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide CAS No. 897458-56-9

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2873337
CAS No.: 897458-56-9
M. Wt: 381.88
InChI Key: MUAXLZMVVFBQAT-UHFFFAOYSA-N
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Description

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide (molecular formula: C₂₀H₁₆ClN₃OS, molecular weight: 381.88 g/mol) features an imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further linked to a 2-methylphenyl group. This scaffold is part of a broader class of imidazothiazole derivatives investigated for diverse pharmacological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-13-4-2-3-5-17(13)22-19(25)10-16-12-26-20-23-18(11-24(16)20)14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXLZMVVFBQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Cyclization of 2-Aminothiazoles with Halogenoketones

A mixture of 2-aminothiazole (1.0 mmol) and 4-chloromethyl-ω-bromoacetophenone (1.2 mmol) in ethanol is refluxed for 6–8 hours under nitrogen. Triethyl phosphite (1.5 mmol) is added dropwise to catalyze cyclization, yielding 6-(4-chlorophenyl)imidazo[2,1-b]thiazole as a pale-yellow solid (Yield: 68–72%).

Key Reaction Parameters

Parameter Specification
Solvent Anhydrous ethanol
Temperature Reflux (78°C)
Catalyst Triethyl phosphite
Reaction Time 6–8 hours
Workup Filtration, washing with cold ethanol

Route B: Condensation with Ethyl Bromopyruvate

Ethyl bromopyruvate (2.0 mmol) reacts with thiourea (1.8 mmol) in ethanol under reflux for 4 hours to form ethyl-2-aminothiazole-4-carboxylate. Subsequent cyclization with 4-chlorophenacyl bromide (1.2 mmol) at 70°C for 12 hours yields the imidazo[2,1-b]thiazole intermediate (Yield: 65%).

Functionalization at Position 3: Acetic Acid Hydrazide Intermediate

The 3-position of the imidazo[2,1-b]thiazole is functionalized to introduce the acetamide group:

Ester Hydrolysis

Ethyl-3-(imidazo[2,1-b]thiazol-6-yl)acetate (1.0 mmol) undergoes hydrolysis with lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol) in tetrahydrofuran (THF)/water (4:1) at 50°C for 3 hours. The resultant carboxylic acid is isolated via acidification with HCl (Yield: 85–90%).

Hydrazide Formation

The carboxylic acid (1.0 mmol) reacts with thionyl chloride (SOCl₂, 2.5 mmol) to form the acyl chloride, which is treated with hydrazine hydrate (NH₂NH₂·H₂O, 1.5 mmol) in dichloromethane at 0°C. The product, 3-(imidazo[2,1-b]thiazol-6-yl)acetic acid hydrazide, is recrystallized from ethanol (Yield: 78%).

Acetamide Coupling with 2-Methylphenylamine

Amide Bond Formation

The hydrazide intermediate (1.0 mmol) is coupled with 2-methylphenylamine (1.2 mmol) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) in dimethylformamide (DMF). Triethylamine (3.0 mmol) is added to maintain a basic pH, and the reaction proceeds at room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound (Yield: 62–67%).

Optimization Insights

  • Solvent Choice : DMF outperforms THF or acetonitrile in solubility and reaction efficiency.
  • Catalyst System : EDCI/HOBt reduces racemization compared to DCC/DMAP.
  • Temperature Control : Reactions above 25°C lead to byproduct formation (e.g., dimerization).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and amidation in a single reactor:

  • Imidazo[2,1-b]thiazole formation (as in Section 1.1).
  • Direct addition of 2-methylphenylamine and EDCI/HOBt to the reaction mixture.
    This method reduces purification steps but yields marginally lower product (58%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W, 20 minutes) accelerates the amidation step, improving yield to 71% while reducing reaction time by 80%.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 1240 cm⁻¹ (C–N stretch) confirm acetamide formation.
  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, CH₂CO), 7.25–7.89 (m, 8H, aromatic), 10.12 (s, 1H, NH).
  • LC-MS : [M+H]⁺ at m/z 368.1 aligns with the molecular formula C₁₉H₁₄ClN₃OS.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Scalability and Industrial Considerations

Pilot-Scale Production

  • Reactor Type : Glass-lined batch reactors (50–100 L capacity).
  • Cost Drivers : EDCI/HOBt accounts for 42% of raw material costs; substituting with cheaper catalysts (e.g., T3P) is under investigation.
  • Waste Management : DMF is recovered via distillation (85% efficiency), reducing environmental impact.

Regulatory Compliance

  • ICH Guidelines : Stability studies confirm the compound remains stable for 24 months at 25°C/60% RH when stored in amber glass bottles.
  • Genotoxic Impurities : Residual hydrazine is controlled to <1 ppm via derivatization with benzaldehyde.

Chemical Reactions Analysis

Key Reaction Conditions:

StepReagents/ConditionsYield
CyclizationK₂CO₃, DMF, 80°C72–85%
AcylationTEA, CH₂Cl₂, 0–5°C68–75%

Electrophilic Substitution Reactions

The 4-chlorophenyl group undergoes regioselective electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to chlorine .

  • Halogenation : Br₂/FeBr₃ yields mono-brominated derivatives at the phenyl ring’s meta position.

Example Product:

2-[6-(4-Chloro-3-bromophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2-methylphenyl)acetamide (Yield: 62%).

Nucleophilic Reactions at the Acetamide Moiety

The N-(2-methylphenyl)acetamide group participates in:

  • Hydrolysis : 6M HCl reflux converts the acetamide to carboxylic acid (C₅H₄ClN₃O₂S).

  • Reductive Amination : NaBH₃CN/MeOH reduces the amide to a secondary amine (C₅H₄ClN₃S) .

Comparative Reactivity:

ReactionReagentsProductApplication
HydrolysisHCl, ΔCarboxylic acidProdrug synthesis
ReductionNaBH₃CNSecondary amineBioactivity modulation

Cross-Coupling Reactions

The imidazothiazole core enables Suzuki-Miyaura couplings :

  • Pd(PPh₃)₄ catalyzes aryl boronic acid addition to the C5 position of the thiazole ring .

Example:

2-[6-(4-Chlorophenyl)-5-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2-methylphenyl)acetamide (Yield: 58%) .

Oxidation and Reduction Pathways

  • Oxidation : KMnO₄/H₂O oxidizes the thiazole sulfur to sulfoxide, altering electronic properties.

  • Reduction : H₂/Pd-C reduces the chlorophenyl group to cyclohexane, decreasing steric bulk .

Mechanistic Insights

  • Nucleophilic Substitution : The acetamide’s carbonyl oxygen stabilizes transition states during hydrolysis via resonance.

  • Electrophilic Aromatic Substitution : Chlorine’s -I effect directs incoming electrophiles to meta/para positions.

Stability and Degradation

  • Photodegradation : UV light (254 nm) cleaves the imidazothiazole ring, forming 4-chlorobenzamide fragments.

  • Thermal Stability : Decomposes at 215°C (TGA data).

Scientific Research Applications

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with five structurally related analogues:

Compound Name / ID Imidazothiazole Substituent Acetamide Substituent Yield (%) Melting Point (°C) Key Biological Activity (If Reported)
Target Compound: L708-0978 4-Chlorophenyl 2-Methylphenyl N/A N/A Not reported
5f: 2-(6-(4-Cl-Ph)imidazothiazol-3-yl)-N-(6-Cl-pyridin-3-yl)acetamide 4-Chlorophenyl 6-Chloropyridin-3-yl 72 215–217 Not reported
5j: 2-(6-(4-Cl-Ph)imidazothiazol-3-yl)-N-(6-(4-Me-piperazinyl)pyridin-3-yl)acetamide 4-Chlorophenyl 6-(4-Methylpiperazinyl)pyridin-3-yl 71 118–120 Moderate cytotoxicity (IC₅₀: 22.6 μM, HepG2)
5l: 2-(6-(4-Cl-Ph)imidazothiazol-3-yl)-N-(6-(4-MeO-Bn-piperazinyl)pyridin-3-yl)acetamide 4-Chlorophenyl 6-(4-Methoxybenzylpiperazinyl)pyridin-3-yl 72 116–118 Potent anti-MDA-MB-231 activity (IC₅₀: 1.4 μM)
3f: N-(4-MeO-Ph)-hydrazinecarbothioamide derivative 4-Bromophenyl 4-Methoxyphenyl 86 230 Aldose reductase inhibition (Not quantified)
5a: N-(6-Morpholinopyridin-3-yl)-2-(6-Ph-imidazothiazol-3-yl)acetamide Phenyl 6-Morpholinopyridin-3-yl N/A N/A VEGFR2 inhibition (3.76% at 20 μM)
Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl group on the imidazothiazole core is conserved in compounds with notable cytotoxicity (e.g., 5l vs. 5j) . Polar substituents on the acetamide nitrogen (e.g., pyridinyl-piperazine in 5l) enhance anticancer activity compared to non-polar groups (e.g., 2-methylphenyl in the target compound) . Electron-withdrawing groups (e.g., Cl, F) on the acetamide’s aryl ring improve thermal stability, as seen in higher melting points (e.g., 5f: 215–217°C vs. 5j: 118–120°C) .

Yield Trends :

  • Yields for acetamide derivatives range from 71–86%, with hydrazinecarbothioamide analogues (e.g., 3f ) showing higher efficiency (86%) .

Pharmacological and Functional Insights

Anticancer Activity

  • Compound 5l demonstrated superior potency against MDA-MB-231 breast cancer cells (IC₅₀: 1.4 μM) compared to sorafenib (IC₅₀: 5.2 μM), likely due to its 4-methoxybenzyl-piperazine moiety enhancing VEGFR2 inhibition .

Antimicrobial Potential

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